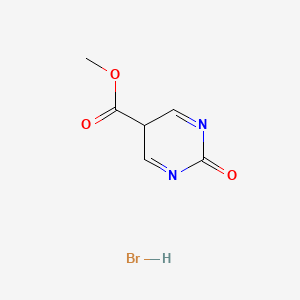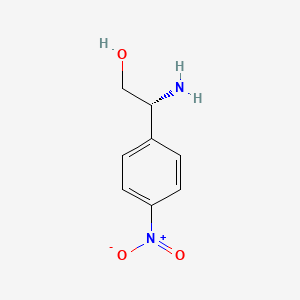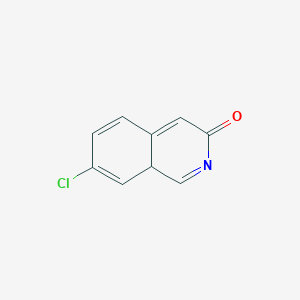
3-oxo-4H-pyridazine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxo-4H-pyridazine-4-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-4H-pyridazine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-oxo-4H-pyridazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridazinones, dihydropyridazines, and various functionalized pyridazine derivatives .
Applications De Recherche Scientifique
3-oxo-4H-pyridazine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 3-oxo-4H-pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone: A closely related compound with similar pharmacological activities.
Pyrazine derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
3-oxo-4H-pyridazine-4-carboxamide is unique due to its specific substitution pattern and the presence of the oxo group at the 3-position, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness .
Propriétés
Formule moléculaire |
C5H5N3O2 |
|---|---|
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
3-oxo-4H-pyridazine-4-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c6-4(9)3-1-2-7-8-5(3)10/h1-3H,(H2,6,9) |
Clé InChI |
TUWWIUWGHRWTFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC(=O)C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12343458.png)









